molecular formula C15H15N3O3 B11391859 5-ethyl-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide

5-ethyl-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide

Cat. No.: B11391859
M. Wt: 285.30 g/mol
InChI Key: LCMUPVPCZUVINJ-UHFFFAOYSA-N
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Description

5-ethyl-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring system, which is fused with a carboxamide group and substituted with an oxadiazole moiety. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of a suitable phenol derivative with an appropriate alkyne or alkene under acidic or basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the benzofuran derivative with an amine or an amide under dehydrating conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

    Substitution with Oxadiazole Moiety: The oxadiazole moiety can be introduced through a cyclization reaction involving a suitable hydrazide and a carboxylic acid derivative under oxidative conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzofuran ring or the oxadiazole moiety are replaced with other groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-ethyl-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, and anticancer activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of 5-ethyl-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, leading to a biological response.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes that are modulated by the compound.

Comparison with Similar Compounds

Similar Compounds

    5-ethyl-3-methyl-1-benzofuran-2-carboxamide: Lacks the oxadiazole moiety but shares the benzofuran and carboxamide groups.

    N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide: Lacks the ethyl and methyl substitutions but contains the oxadiazole and benzofuran moieties.

Uniqueness

5-ethyl-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide is unique due to the combination of its structural features, including the benzofuran ring, carboxamide group, and oxadiazole moiety. This combination imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C15H15N3O3

Molecular Weight

285.30 g/mol

IUPAC Name

5-ethyl-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C15H15N3O3/c1-4-10-5-6-12-11(7-10)8(2)13(20-12)15(19)16-14-9(3)17-21-18-14/h5-7H,4H2,1-3H3,(H,16,18,19)

InChI Key

LCMUPVPCZUVINJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=NON=C3C

solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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